Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate
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Overview
Description
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is an organic compound with the molecular formula C11H11NO4 This compound belongs to the class of oxazines, which are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl acrylate in the presence of a catalyst to form the oxazine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxazine derivatives .
Scientific Research Applications
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- Methyl 3,4-dihydro-2-methyl-3-oxo-2H-benzo[b][1,4]oxazine-6-carboxylate
- 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Uniqueness
Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-12-9-5-8(11(13)14-2)3-4-10(9)15-7/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
FXVYMZGNKUQGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
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